molecular formula C11H20N4O2 B1480996 2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one CAS No. 2098103-74-1

2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B1480996
CAS No.: 2098103-74-1
M. Wt: 240.3 g/mol
InChI Key: MWVGGXUMKSUCGN-UHFFFAOYSA-N
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Description

2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a synthetic organic compound characterized by the presence of an azido group, a pyrrolidine ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one typically involves the introduction of the azido group into a suitable precursor molecule. One common method is the reaction of a corresponding halide with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Hydrogen Gas and Catalysts: Used for reduction reactions.

    Alkynes: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-1-(4-methoxyphenyl)ethanone
  • 2-Azido-1-(4-hydroxyphenyl)ethanone
  • 2-Azido-1-(4-methylphenyl)ethanone

Uniqueness

2-Azido-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is unique due to the presence of the ethoxymethyl and dimethylpyrrolidine groups, which confer specific steric and electronic properties. These features can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-azido-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-4-17-7-9-6-15(8-11(9,2)3)10(16)5-13-14-12/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVGGXUMKSUCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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